Synthesis pathways for N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine derivatives
Synthesis pathways for N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine derivatives
Initiating Pathway Analysis
I've started by dissecting the request. My focus is now centered on outlining the project's parameters: identifying the core topic—synthesis pathways for the specified diamine derivatives—as well as the desired content format. The goal is an in-depth, technical guide, and I'm gearing my approach to that framework.
Defining Audience and Structure
I'm now identifying the target audience: researchers, scientists, and professionals in drug development. I'm building a flexible structure as requested, steering clear of any rigid templates. The project requires a deep explanation of causality, self-validating methods, and full citations. Visualization will be critical, incorporating tables, detailed methodologies, and Graphviz diagrams for pathway representation. I'm zeroing in on N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine derivatives, which appear useful as a basis for chiral ligands, catalysts, or pharmaceuticals.
Defining the Core Focus
I am now focusing on the synthesis pathways for N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine derivatives. I am starting to dig into the nuances of this specific unsymmetrical cyclohexane-1,2-diamine derivative. My initial focus is on outlining potential routes to the target compound (CAS 1353944-63-4, CID 66569415).
Outlining Research Direction
I am now structuring my investigation. I'm prioritizing the introduction, highlighting the medicinal chemistry relevance of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine derivatives. I am digging into their uses as antitubercular and antimicrobial agents, and as chiral ligands for asymmetric catalysis. I've begun to sketch out the retrosynthetic analysis, and pathways toward synthesis.
Developing Synthesis Procedures
I'm now detailing the experimental steps, specifically the synthesis protocol. I have a plan for sequential alkylation with a mono-alkylated/benzylated intermediate, followed by reductive amination for N-methylation and N-ethylation. I'm also preparing tables to display antitubercular activity (MIC values) or reaction yields. I've been working on DOT diagrams, which will visualize both the retrosynthetic pathway and the sequential alkylation workflow.
Constructing The Whitepaper
I'm feeling confident about constructing this whitepaper. I have a firm grasp of the literature and can now confidently incorporate the key molecule, N-Benzyl-N-ethyl-N, into the scientific context. My goal is to be authoritative and rigorous, based on the literature I have.
Analyzing Key Synthesis Routes
I've been analyzing synthesis pathways, specifically for -methyl-cyclohexane-1,2-diamine. The Aziridinium Ion Route and Sequential Alkylation Route look promising. The literature I've reviewed shows these routes are well-documented and stereospecific. I'm focusing on the aziridinium ion route now because of its high stereospecificity.
Outlining Reaction Protocols
I'm now outlining experimental workflows. Protocol A will focus on the aziridinium route, emphasizing step-by-step instructions. Protocol B will cover the sequential alkylation route. I'm focusing on ensuring these protocols are self-validating, as well as scalable. The goal is to provide a robust experimental guide. I'm excited to start to bring these to fruition, with appropriate visualizations.
Developing the Content and References
I'm now integrating the E-E-A-T principles. I'm focusing on expertise by explaining why certain steps are taken, such as mesylation. Trustworthiness is a priority, and I am incorporating TLC checks and workup rationales into the protocols. I'm grounding this work in authority, through appropriate citations, and providing verified URLs. The DOT diagram specifications are also complete.
Visualizing Synthetic Routes
I've just generated a DOT diagram, as you can see, illustrating the aziridinium ion pathway. It shows the transformations from cyclohexene oxide to trans-1,2-diamine. The diagram details each step of the reaction sequence. I hope it is clear and provides clarity.
Presenting a New Diagram
I have a new DOT diagram illustrating a sequential alkylation workflow to synthesize N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine. This details stepwise reductive amination, progressing from trans-1,2-diaminocyclohexane to the target molecule. I've also prepared a table regarding antitubercular activity, demonstrating my recent focus on data presentation.
Compiling Key Data
I've compiled a table of key data focusing on -diamine derivatives, including compound substitutions, MIC values against M. tuberculosis H37Rv, and toxicity data based on RBCs. I'm focusing on rigorous data presentation from Beena et al. (2012). My goal is to ensure this data directly informs the discussion of activity.
I'm also refining citations, ensuring the correct formatting and relevant details are present, particularly regarding the Arch Pharm and ARKIVOC publications, as well as the PubChem entry for N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine. The aim is to make everything fully verifiable and trustworthy.
Optimizing Graph Rendering
I'm now focusing on optimizing the DOT diagram rendering. I'm adjusting the size attribute to 7.6, 5 to constrain the width to 7.6 inches for a horizontal layout, ensuring readability. I think this will be much clearer.
I'm also working on writing the content. I'm starting with the title: "Advanced Synthesis Pathways for Unsymmetrical Cyclohexane-1,2-Diamine Derivatives", and the subtitle: "A Technical Guide on N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine". I'm writing an introduction covering CAS 1353944-63-4, and its applications in drug discovery, specifically as an antitubercular agent against Mycobacterium tuberculosis H37Rv. I am currently outlining mechanistic pathways.
Refining Protocols and Data
I'm now integrating the stereochemical aspects, emphasizing the double-inversion mechanism critical for stereocontrol in the aziridinium ion route [2]. The sequential reductive amination is being detailed with step-by-step functionalization of commercial trans-1,2-diaminocyclohexane, considering steric effects. My focus is rigorous protocol development, including causality in the experimental sections, such as the rationale for washing with NaOH. I'm focusing on summarizing MIC values from the 2012 Archiv der Pharmazie publication. I'm also ensuring the URLs are accurate and verified.
Verifying Source Links
I'm now focusing on verifying the source links to ensure they're functional and trustworthy. Using the provided DOIs and titles, I'm confirming canonical PubMed/PubChem/Journal URLs for each citation. I've switched to DOI links or direct PubMed links, as these are universally verified and will enhance the credibility of the whitepaper. The DOT diagrams are also being refined to perfectly align with the intended color palette, including the hex codes #4285F4 (Blue), #EA4335 (Red), #FBBC05 (Yellow), #34A853 (Green), #FFFFFF (White), #F (unknown).
Refining Visual Aesthetics
I'm now refining the color scheme of the diagrams to enhance visual clarity. I've integrated light gray (#F3F4F3), dark gray (#202124), and medium gray (#5F6368) to the color palette, for consistency across the two diagrams. Diagram 1, the aziridinium ion pathway, utilizes a modified layout. I'm focusing on ensuring these colors and layouts best convey the chemical transformations, and are visually appealing. I am confident that these revisions will improve the overall aesthetic.
Refining Dot Diagram Details
I'm now revising the DOT diagram for the stepwise reductive amination workflow. I'm focusing on clarity by adding more specific details. I've updated the node labels to show reagents used in each step, and refined the color scheme. I'm using light gray, dark gray, and medium gray for consistency. I am ensuring the diagram is accurate and comprehensible, and provides the causality behind each step.
Finalizing Textual Content
I'm now integrating detailed, step-by-step methodologies with appropriate TLC checks and NMR validation. I'm focusing on why specific reagents, like NaBH(OAc)3, are used in reductive amination, and the reasoning for each specific workup step. I'm prioritizing the use of a self-validating system, so I'm including in-text citations and hyperlinking to authoritative sources. I'm preparing a summary table of quantitative data, particularly MIC values, and will adhere to specified DOT diagram standards to clearly illustrate the pathways.
Clarifying Protocol Causality
I'm now integrating causality into my protocols, emphasizing why specific reagents and conditions are used. I'm focusing on providing concise explanations for NaBH(OAc)3 and NaBH3CN in the reductive amination step, and the function of triethylamine in the mesylation step of the aziridinium route. The goal is to provide a comprehensive, self-validating guide to this whitepaper.
Detailing Nucleophilic Attack
I'm now detailing the intramolecular nucleophilic attack, integral to aziridinium ion formation. I'm building a table with MIC and toxicity data, using the 2012 Beena paper, and integrating this into my text. The whitepaper is coming together.
Linking Citations and Data
I'm now focusing on integrating citations with their corresponding hyperlinks, using a consistent format like within the text. I'm prioritizing accuracy, so I'm ensuring all data, such as antitubercular activity against Mycobacterium tuberculosis H37Rv, is correctly referenced and linked. I'm also confirming the PubChem link for CAS 1353944-63-4.
Refining Whitepaper References
I'm now revising the references section, ensuring I use the exact URLs provided by the grounding tool. I'm focusing on replacing redirects with appropriate direct links to the source. I will integrate the references based on the indices, using the direct PubMed/PubChem/Journal URLs. I am confident these revisions will enhance the overall trustworthiness of the paper.
